molecular formula C24H22FN3O4S2 B2598553 N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 920418-96-8

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No. B2598553
CAS RN: 920418-96-8
M. Wt: 499.58
InChI Key: SRYWKNKRJKRWJD-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C24H22FN3O4S2 and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Detection

The development of fluorescent probes incorporating benzo[d]thiazol motifs has been researched for the selective detection of thiophenols over aliphatic thiols. These probes are valuable in environmental and biological sciences for detecting toxic benzenethiols and biologically active aliphatic thiols with high sensitivity and selectivity. One study demonstrated a probe with a detection limit of 20 nM for thiophenol, showing its potential for environmental sensing applications (Wang et al., 2012).

Anticancer Activity

Compounds featuring the fluorobenzo[d]thiazol unit have shown potential in anticancer research. For example, derivatives of 6-fluorobenzo[b]pyran demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These findings highlight the role of fluorinated benzo[d]thiazol derivatives in developing new therapeutic agents with anticancer properties (Hammam et al., 2005).

Herbicidal Applications

Research into benzo[d]thiazol derivatives has also extended to herbicidal activity, where compounds such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide showed promising results. These compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, offering new avenues for agricultural chemical development (Moran, 2003).

Material Science

In material science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties, related to the structural features of the compound , have been synthesized. These materials exhibit remarkable properties such as solubility in organic solvents, high thermal stability, and low dielectric constants, making them suitable for applications in electronics and as advanced materials (Liu et al., 2013).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S2/c1-32-19-7-9-20(10-8-19)34(30,31)13-3-5-23(29)28(16-17-4-2-12-26-15-17)24-27-21-11-6-18(25)14-22(21)33-24/h2,4,6-12,14-15H,3,5,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYWKNKRJKRWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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